molecular formula C14H12N2O4 B13810415 3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid CAS No. 827025-41-2

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid

Cat. No.: B13810415
CAS No.: 827025-41-2
M. Wt: 272.26 g/mol
InChI Key: RTAGXGFLSZLPGN-UHFFFAOYSA-N
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Description

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid is an organic compound with the molecular formula C13H12N2O4. It is a derivative of benzoic acid and pyridine, featuring a methylcarbamoyl group attached to the pyridine ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid typically involves the reaction between benzoic acid and 3-pyridinecarboxaldehyde. The reaction is carried out under acidic conditions, leading to the formation of the desired product along with water as a byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Common reagents used in the industrial synthesis include benzoic acid, 3-pyridinecarboxaldehyde, and suitable acids to catalyze the reaction .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Nitropyridin-2-yl)benzoic acid
  • 3-Pyridin-2-ylbenzoic acid
  • 3-Pyridin-3-ylbenzoic acid
  • 4-(5-Nitropyridin-2-yl)benzoic acid
  • 3-(Pyridin-4-yl)benzaldehyde

Uniqueness

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a pyridine ring and a methylcarbamoyl group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

827025-41-2

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoic acid

InChI

InChI=1S/C14H12N2O4/c1-15-13(17)12-8-11(5-6-16-12)20-10-4-2-3-9(7-10)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)

InChI Key

RTAGXGFLSZLPGN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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